molecular formula C22H15N3O2S B11323199 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11323199
M. Wt: 385.4 g/mol
InChI Key: MWUAMFVBNOLAEP-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a furan ring, a pyridine ring, and a naphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine ring, followed by the introduction of the furan and cyano groups. The final step involves the attachment of the naphthalene moiety through a sulfanyl linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide apart from similar compounds is its unique combination of functional groups and its specific molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H15N3O2S/c23-13-16-10-11-19(20-9-4-12-27-20)25-22(16)28-14-21(26)24-18-8-3-6-15-5-1-2-7-17(15)18/h1-12H,14H2,(H,24,26)

InChI Key

MWUAMFVBNOLAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=C(C=CC(=N3)C4=CC=CO4)C#N

Origin of Product

United States

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